molecular formula C9H7F4NO2 B1412216 Ethyl 2-fluoro-4-(trifluoromethyl)nicotinate CAS No. 1227576-05-7

Ethyl 2-fluoro-4-(trifluoromethyl)nicotinate

Cat. No.: B1412216
CAS No.: 1227576-05-7
M. Wt: 237.15 g/mol
InChI Key: WXIKSZZHKUGUNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-fluoro-4-(trifluoromethyl)nicotinate is an organic compound with the molecular formula C9H7F4NO2. It is a derivative of nicotinic acid, characterized by the presence of both fluoro and trifluoromethyl groups. These functional groups impart unique chemical properties to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-fluoro-4-(trifluoromethyl)nicotinate typically involves the esterification of 2-fluoro-4-(trifluoromethyl)nicotinic acid. This process can be achieved through the reaction of the acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-fluoro-4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluoro and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • Ethyl 2-fluoro-4-(trifluoromethyl)-3-pyridinecarboxylate
  • 2-fluoro-4-(trifluoromethyl)nicotinic acid
  • Ethyl 4-(trifluoromethyl)nicotinate

Comparison: Ethyl 2-fluoro-4-(trifluoromethyl)nicotinate is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the nicotinate structure. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of both fluoro and trifluoromethyl groups enhances its stability and lipophilicity, contributing to its unique properties .

Properties

IUPAC Name

ethyl 2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F4NO2/c1-2-16-8(15)6-5(9(11,12)13)3-4-14-7(6)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIKSZZHKUGUNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-fluoro-4-(trifluoromethyl)nicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-fluoro-4-(trifluoromethyl)nicotinate
Reactant of Route 3
Ethyl 2-fluoro-4-(trifluoromethyl)nicotinate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-fluoro-4-(trifluoromethyl)nicotinate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-fluoro-4-(trifluoromethyl)nicotinate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-fluoro-4-(trifluoromethyl)nicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.